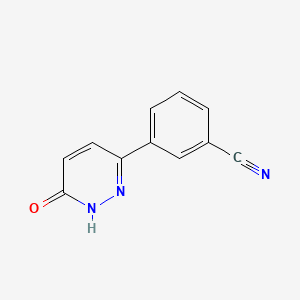

3-(6-氧代-1,6-二氢吡啶-3-基)苯甲腈

描述

Synthesis Analysis

The synthesis of dihydropyridazin-3-yl benzonitrile derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, a series of potent phosphodiesterase inhibitors, related to the dihydropyridazinone structure, were synthesized through a process highlighting the importance of planar topology and the presence of electronegative centers for activity (Coates et al., 1990). Another study focused on the radiosynthesis of an 18F-labeled compound for imaging purposes, demonstrating the intricate steps involved in introducing radioactive isotopes into the dihydropyridazin-3-yl benzonitrile framework (Yuan et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives can be characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For instance, crystallographic analysis of related compounds reveals coplanar arrangements between benzonitrile and hydrazinyl groups, which are crucial for their biological activity and intermolecular interactions (Çolak et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile derivatives enables their participation in various organic reactions, including cyclization, coupling, and substitution reactions. These reactions allow for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. For example, new 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives were synthesized and evaluated for their anti-inflammatory activity, showcasing the chemical versatility of the dihydropyridazinone scaffold (Boukharsa et al., 2018).

科学研究应用

合成和衍生物

合成和生物评价3-(6-氧代-1,6-二氢吡啶-3-基)苯甲腈及其衍生物一直是合成和生物评价的研究对象。例如,制备了一系列新颖的2-苄基-6-羟基吡啶并[2H]-酮的O-取代衍生物,导致了含有吡啶和1,3,4-噁二唑环等结构的化合物。这些合成方法为探索这些化合物在各个领域的生物活性和潜在应用提供了平台(Shainova et al., 2019)。

区域选择性缩合和杂环形成已经探索了涉及3-(6-氧代-1,6-二氢吡啶-3-基)苯甲腈的区域选择性缩合技术,用于合成融合的O-和N-杂环。这展示了该化合物在形成复杂分子结构方面的多功能性,以及在新药物或材料开发中的潜在用途(Abdou et al., 2005)。

分析和结构研究

晶体结构和Hirshfeld表面分析已确定了3-(6-氧代-1,6-二氢吡啶-3-基)苯甲腈衍生物的晶体结构,并使用Hirshfeld表面分析来理解分子间相互作用。这些研究对于理解这些化合物的物理和化学性质以及它们在各个领域的潜在应用至关重要(Dadou et al., 2019)。

放射化学和成像应用

成像的放射合成与3-(6-氧代-1,6-二氢吡啶-3-基)苯甲腈相关的化合物已被用于正电子发射断层扫描(PET)成像的放射合成,特别是针对AMPA受体。这一应用突显了这些化合物在生物医学成像和神经学研究中的潜力(Yuan et al., 2016)。

安全和危害

属性

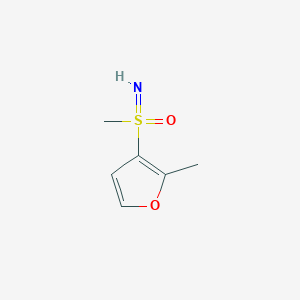

IUPAC Name |

3-(6-oxo-1H-pyridazin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFIYPRKBSENAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)